地梢花苷 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

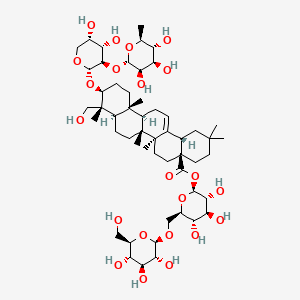

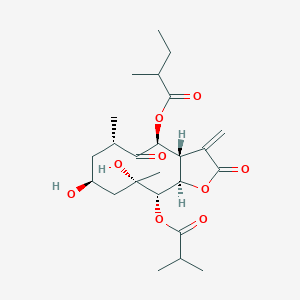

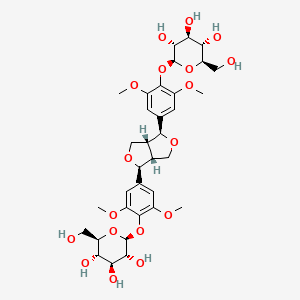

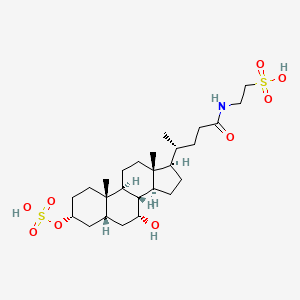

Synthesis Analysis

The synthesis of Dipsacoside B involves the extraction and purification from plant sources. It has been isolated as a heteragenin tetraoside, featuring a complex glycosidic moiety consisting of O-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabopyranose, and an O-acyl moiety of gentiobiose. The extraction methods focus on maximizing yield and purity of this compound from its natural sources (Mukhamedziev et al., 1971).

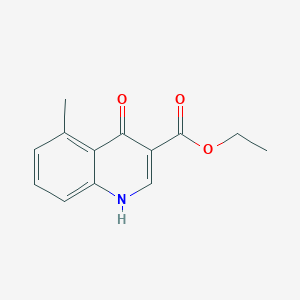

Molecular Structure Analysis

Dipsacoside B's molecular structure has been thoroughly investigated through spectroscopic methods, including NMR and mass spectrometry, to elucidate its complex glycosidic and acyl moieties. The detailed structural analysis has confirmed its identity as a heteragenin tetraoside, highlighting the intricate arrangement of its sugar components and providing insights into its potential interactions at the molecular level (Mukhamedziev et al., 1971).

Chemical Reactions and Properties

Research into Dipsacoside B's chemical reactivity has revealed its involvement in various biological processes, such as inhibiting the migration and proliferation of vascular smooth muscle cells (VSMCs). These activities suggest that Dipsacoside B can affect cellular functions through specific chemical interactions, likely mediated by its glycosidic components and their influence on cell signaling pathways (Quan et al., 2022).

科学研究应用

缺血性卒中的神经保护作用

地梢花苷 B 已被证明对缺血性卒中模型中的脑损伤具有有益作用。它抑制线粒体 E3 泛素连接酶 1 (Mul1),Mul1 会因线粒体动力学失调而导致脑损伤。 This compound 治疗可通过减轻 Mul1 和 Dynamin 相关蛋白 1 (Drp1) 水平的升高,以及增强 ATP 产生,从而改善神经功能并减少脑损伤 .

抗炎和抗氧化活性

地梢花属植物的植物化学成分,包括this compound,表明其具有显著的抗炎和抗氧化特性。 这些活性对于预防和治疗各种慢性疾病至关重要,也是目前研究的重点 .

抗癌潜力

This compound 的抗癌特性研究仍处于早期阶段。 然而,该化合物在调节细胞增殖和凋亡方面的作用表明它可能在癌症治疗中具有潜在的应用 .

抗菌作用

This compound 与地梢花属植物中发现的其他特化代谢物一样,已显示出抗菌活性。 这包括在对抗细菌和真菌感染方面的潜在应用 .

心血管健康

研究表明,this compound 可以抑制血管平滑肌细胞 (VSMC) 的迁移和增殖。 这在血管疾病方面具有重要意义,因为它可以潜在地阻止新内膜形成并有助于心血管健康 .

肌腱和骨骼组织强化

地梢花属植物在中药和韩药中的传统用途包括治疗骨骼和关节问题。 现代研究支持这些用途,表明this compound 和相关化合物可以增强肌腱和骨骼组织 .

作用机制

Target of Action

Dipsacoside B, a major bioactive saponin , primarily targets the mitochondrial E3 ubiquitin ligase 1 (Mul1) . Mul1 plays a crucial role in brain injury in ischemic stroke due to disturbance of mitochondrial dynamics .

Mode of Action

Dipsacoside B interacts with its target, Mul1, by inhibiting its upregulation . This interaction results in the improvement of mitochondrial function .

Biochemical Pathways

The primary biochemical pathway affected by Dipsacoside B is the mitochondrial dynamics pathway . The compound’s action results in decreases in Mul1 and Dynamin-related protein 1 (Drp1) levels along with increases in mitofusin 2 (Mfn2) level and ATP production .

Result of Action

The action of Dipsacoside B results in significant molecular and cellular effects. It has been observed to protect the rat brain against ischemic injury . This protective effect is achieved through the inhibition of Mul1, leading to the improvement of mitochondrial function . In addition, Dipsacoside B has been found to suppress the proliferation and migration of vascular smooth muscle cells .

安全和危害

Dipsacoside B should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is required .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33289-85-9 |

Source

|

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)

![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)

![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)